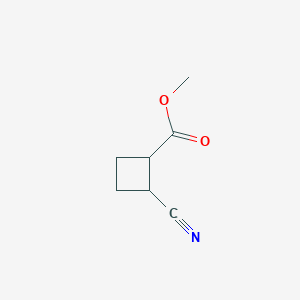
Diethyl 2,3-dipropylsuccinate
Descripción general
Descripción
Diethyl 2,3-dipropylsuccinate is a chemical compound with the molecular formula C14H26O4 . It has an average mass of 258.354 Da and a monoisotopic mass of 258.183105 Da . It is also known as bis (2,3-dipropylsuccinyl) ethane or Ethyl 2,3-diisopropylsuccinate.
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for Diethyl 2,3-diisopropylsuccinate can be found on ChemSpider .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 262.1±8.0 °C and a predicted density of 0.963±0.06 g/cm3 .Mecanismo De Acción
While the specific mechanism of action for Diethyl 2,3-dipropylsuccinate is not explicitly mentioned in the search results, it is used as a stereoregulating component of titanium–magnesium catalysts for propylene polymerization . This suggests that it plays a role in controlling the stereochemistry of the resulting polymer.
Direcciones Futuras
There is no general procedure for preparing 2,3-dialkyl-substituted succinates, and there are data that methyl, ethyl, or benzyl substituents can be introduced by treatment of diethyl succinate with 2 equiv of lithium diisopropylamide and with the corresponding alkyl halide . This suggests that future research could focus on developing a general procedure for the synthesis of these compounds.
Relevant Papers One relevant paper discusses the preparation of different enantiomers of Diethyl 2,3-diisopropylsuccinate and their use as internal donors in the polypropylene catalyst . It was found that only the Di-D-menthyl- (+)-2,3-diisopropylsuccinate synthesized by D-menthol could be purified through crystallization . Both enantiomers of Diethyl 2,3-diisopropylsuccinate were found to endow the catalyst with excellent performance and showed no significant differences despite the different molecular conformation .
Propiedades
IUPAC Name |
diethyl 2,3-dipropylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-5-9-11(13(15)17-7-3)12(10-6-2)14(16)18-8-4/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIDLUJSQINFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CCC)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-phosphonooxymethyl] dihydrogen phosphate](/img/structure/B3327221.png)

![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)
![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)





